3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one
Overview
Description
3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dimethoxybenzyl group, and a dihydroquinazolinone core. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone analogs.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized analogs with different pharmacological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid
- 3-Amino-2-(3,4-dimethoxybenzyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydroquinazolinone core is particularly noteworthy, as it provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-2-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)10-16-19-13-6-4-3-5-12(13)17(21)20(16)18/h3-9H,10,18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSHSZYVHMAJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353071 | |
Record name | 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334498-89-4 | |
Record name | 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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